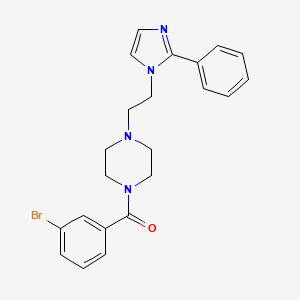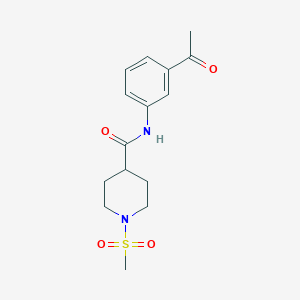![molecular formula C22H19N3OS B2463245 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 477493-58-6](/img/structure/B2463245.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide, also known as BIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. BIP is a small molecule that belongs to the class of benzimidazole-based compounds, which have been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to target multiple signaling pathways that are involved in various biological processes. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell survival and proliferation. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide induces apoptosis by activating caspase-3 and inhibiting AKT and mTOR signaling pathways. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). Inflammatory cells treated with N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide show a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is its ability to target multiple signaling pathways, making it a potential candidate for the treatment of various diseases. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide also exhibits good solubility in water and organic solvents, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is its low bioavailability, which may limit its effectiveness in vivo. In addition, the toxicity of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has not been fully evaluated, and further studies are needed to determine its safety profile.
Future Directions
For N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide research may include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide in animal models.
3. Assessment of the toxicity and safety profile of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide in vivo.
4. Investigation of the efficacy of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide in combination with other chemotherapeutic agents.
5. Development of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is a small molecule with potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide targets multiple signaling pathways and exhibits various biochemical and physiological effects in vitro and in vivo. Although further research is needed to evaluate its safety and efficacy, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide represents a promising candidate for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide involves the reaction of 2-aminobenzimidazole with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-bromoaniline in the presence of a palladium catalyst to yield N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(13-14-27-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWEFJGLXUXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2463162.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)



![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)
![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)


